methyl(2S)-2-amino-3-(1H-1,2,3-triazol-1-yl)propanoatedihydrochloride
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Overview
Description
Methyl(2S)-2-amino-3-(1H-1,2,3-triazol-1-yl)propanoatedihydrochloride is a compound that features a 1,2,3-triazole ring, which is a five-membered ring containing three nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-triazoles, including methyl(2S)-2-amino-3-(1H-1,2,3-triazol-1-yl)propanoatedihydrochloride, can be achieved through several methodsThis reaction involves the cycloaddition of azides and alkynes, typically catalyzed by copper(I) ions . The reaction conditions often include the use of copper sulfate and sodium ascorbate in a solvent such as water or a mixture of water and an organic solvent .
Industrial Production Methods
In industrial settings, the synthesis of 1,2,3-triazoles can be scaled up using continuous flow methods. For example, a practical flow synthesis of 1,2,3-triazoles has been developed using copper-on-charcoal as a heterogeneous catalyst. This method allows for the synthesis of a diverse set of substituted 1,2,3-triazoles with good functional group tolerance and high yields .
Chemical Reactions Analysis
Types of Reactions
Methyl(2S)-2-amino-3-(1H-1,2,3-triazol-1-yl)propanoatedihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The triazole ring is generally resistant to oxidation due to its aromatic nature.
Reduction: Reduction reactions are less common but can be achieved under specific conditions.
Substitution: The triazole ring can participate in substitution reactions, particularly nucleophilic substitution.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. Substitution reactions often involve nucleophiles such as amines or thiols .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of triazole N-oxides, while substitution reactions can yield various substituted triazoles .
Scientific Research Applications
Methyl(2S)-2-amino-3-(1H-1,2,3-triazol-1-yl)propanoatedihydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl(2S)-2-amino-3-(1H-1,2,3-triazol-1-yl)propanoatedihydrochloride involves its interaction with specific molecular targets. The triazole ring can engage in hydrogen bonding and dipole-dipole interactions, which allows it to bind to enzymes and receptors. This binding can modulate the activity of these proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other 1,2,3-triazole derivatives such as:
1,4-Disubstituted 1,2,3-triazoles: These compounds are also synthesized using click chemistry and have similar stability and biological activities.
1,2,4-Triazoles: These isomeric compounds have different substitution patterns and can exhibit different biological activities.
Uniqueness
Methyl(2S)-2-amino-3-(1H-1,2,3-triazol-1-yl)propanoatedihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to mimic amide bonds and its stability under various conditions make it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
methyl (2S)-2-amino-3-(triazol-1-yl)propanoate;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O2.2ClH/c1-12-6(11)5(7)4-10-3-2-8-9-10;;/h2-3,5H,4,7H2,1H3;2*1H/t5-;;/m0../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJAADPGZNVTLDC-XRIGFGBMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CN1C=CN=N1)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CN1C=CN=N1)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl2N4O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.09 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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